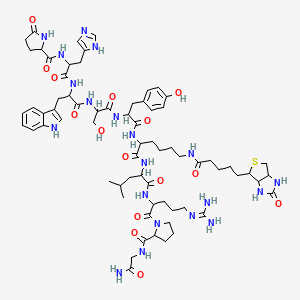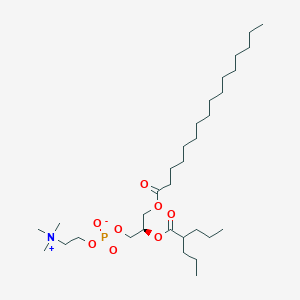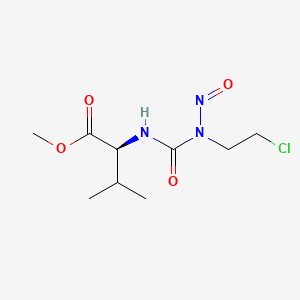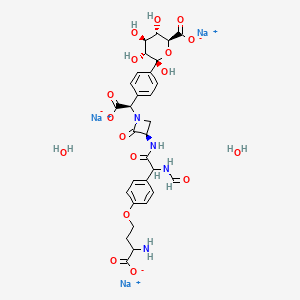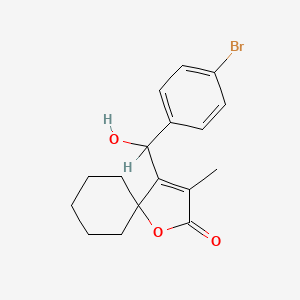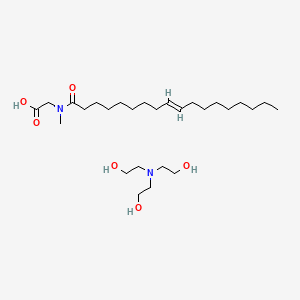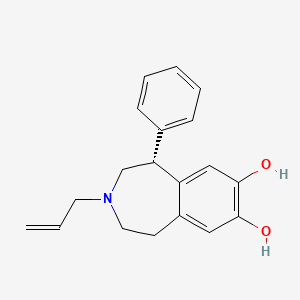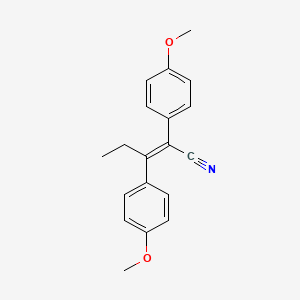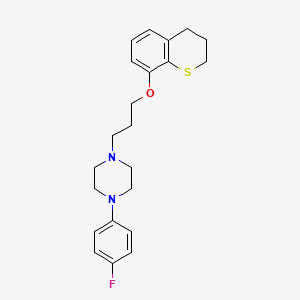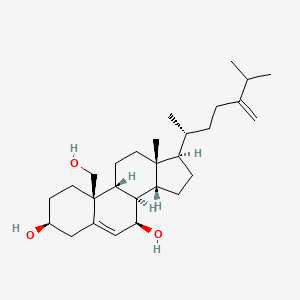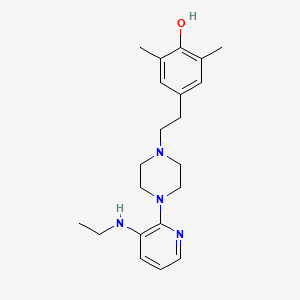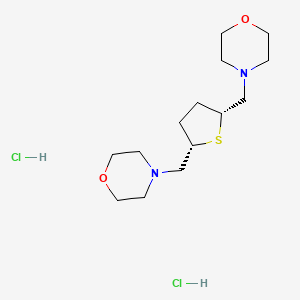
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiacyclopentane ring substituted with morpholinomethyl groups at the 2 and 5 positions, and it is typically found in its dihydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride involves multiple steps, starting with the formation of the thiacyclopentane ring. The morpholinomethyl groups are then introduced through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiacyclopentane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the morpholinomethyl groups or the thiacyclopentane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, reduced thiacyclopentane derivatives, and substituted morpholinomethyl compounds.
Scientific Research Applications
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The morpholinomethyl groups and thiacyclopentane ring play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- cis-2,5-Dimethylpyrrolidine hydrochloride
- cis-2,5-Diaminobicyclo[2.2.2]octane
- cis-2,5-Dimethyltetrahydrofuran
Uniqueness
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane dihydrochloride stands out due to its unique combination of a thiacyclopentane ring and morpholinomethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not address effectively.
Properties
CAS No. |
172753-32-1 |
|---|---|
Molecular Formula |
C14H28Cl2N2O2S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[(2S,5R)-5-(morpholin-4-ylmethyl)thiolan-2-yl]methyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C14H26N2O2S.2ClH/c1-2-14(12-16-5-9-18-10-6-16)19-13(1)11-15-3-7-17-8-4-15;;/h13-14H,1-12H2;2*1H/t13-,14+;; |
InChI Key |
CHCCAVQVNZQCCI-DUFSSLHGSA-N |
Isomeric SMILES |
C1C[C@H](S[C@H]1CN2CCOCC2)CN3CCOCC3.Cl.Cl |
Canonical SMILES |
C1CC(SC1CN2CCOCC2)CN3CCOCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


